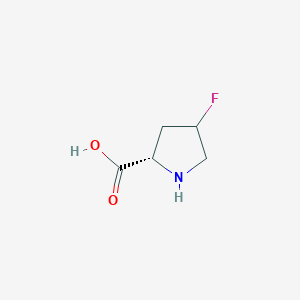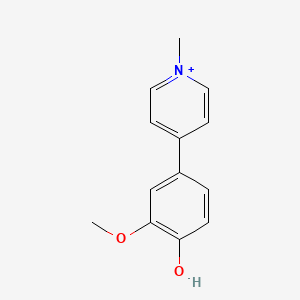
2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol is a phenylpyridine.
Wissenschaftliche Forschungsanwendungen
Spin Interaction in Zinc Complexes
Research has demonstrated the use of Schiff and Mannich bases related to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol in the preparation of zinc bis-phenolate complexes. These complexes exhibit unique properties such as reversible oxidation waves and significant UV-vis absorption bands, making them interesting for studies on spin interaction and magnetic properties (Orio et al., 2010).
Fluoroionophores for Metal Recognition
A series of fluoroionophores based on diamine-salicylaldehyde derivatives, which include structures similar to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol, have been developed for the specific recognition of metal ions such as Zn2+. These compounds show promise in cellular metal staining and fluorescence methods, contributing to advancements in biochemistry and cellular biology (Hong et al., 2012).
Anti-Corrosion Applications
Schiff base derivatives, including compounds related to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol, have been synthesized and studied for their anti-corrosion characteristics on mild steel in acidic environments. These studies contribute to the development of more efficient corrosion inhibitors, which are crucial in industrial applications (Satpati et al., 2020).
Anticancer Research
A specific Schiff base compound synthesized from vanillin and related to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol has been studied for its anticancer activity, particularly against T47D breast cancer cells. Although the compound showed weak activity, such research contributes to the ongoing search for novel anticancer agents (Sukria et al., 2020).
Catalytic Activities
Compounds related to 2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol have been studied for their potential as catalysts in various chemical reactions, including the Suzuki-Miyaura reaction. These studies are essential for developing more efficient and selective catalysts in organic synthesis (Shukla et al., 2021).
Eigenschaften
Produktname |
2-Methoxy-4-(1-methyl-4-pyridin-1-iumyl)phenol |
|---|---|
Molekularformel |
C13H14NO2+ |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
2-methoxy-4-(1-methylpyridin-1-ium-4-yl)phenol |
InChI |
InChI=1S/C13H13NO2/c1-14-7-5-10(6-8-14)11-3-4-12(15)13(9-11)16-2/h3-9H,1-2H3/p+1 |
InChI-Schlüssel |
DDXXXUMOHIHJCU-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




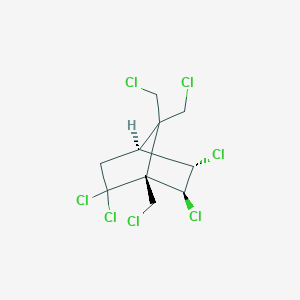
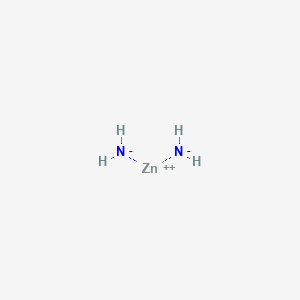
![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)
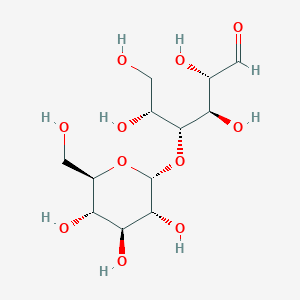

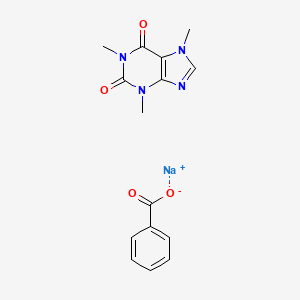
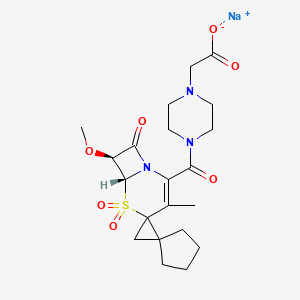

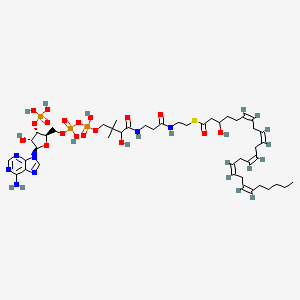
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
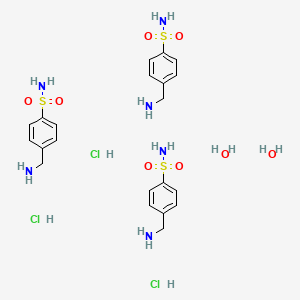
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
